1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Phenylthiazole Group: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling with Piperazine: The final step involves the nucleophilic substitution reaction where the benzodioxole and phenylthiazole intermediates are coupled with piperazine under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings, while nucleophilic substitution can replace leaving groups with nucleophiles like amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and halogenating agents (e.g., Br2).
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Pharmacology: Research explores its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions within cells.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the polymerization of tubulin, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and thiazole derivatives, such as:
Compared to these compounds, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE exhibits unique properties due to the presence of both the benzodioxole and phenylthiazole groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-4-17(5-3-1)18-14-27-21(22-18)24-10-8-23(9-11-24)13-16-6-7-19-20(12-16)26-15-25-19/h1-7,12,14H,8-11,13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRLJYUDPKWSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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